molecular formula C8H14N2O2 B097718 3-[(2-Methyl-1-oxopropyl)amino]-2-butenamide CAS No. 15846-26-1

3-[(2-Methyl-1-oxopropyl)amino]-2-butenamide

Cat. No. B097718
CAS RN: 15846-26-1
M. Wt: 170.21 g/mol
InChI Key: JBKZUDJFOSCJDL-UHFFFAOYSA-N
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Description

3-[(2-Methyl-1-oxopropyl)amino]-2-butenamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as N-(2-methyl-1-oxopropyl)-3-butyn-2-amine or MOPB.

Mechanism Of Action

The mechanism of action of MOPB is not fully understood, but it is believed to involve the inhibition of certain enzymes or transporters in the body. In particular, MOPB has been shown to inhibit dopamine transporters, leading to increased levels of dopamine in the brain. This effect could be responsible for the compound's potential therapeutic applications in the treatment of neurological disorders.

Biochemical And Physiological Effects

Studies have shown that MOPB has a range of biochemical and physiological effects. In vitro studies have demonstrated that MOPB has cytotoxic effects on cancer cells, inhibits dopamine transporters, and can act as a building block for the synthesis of new materials. In vivo studies have shown that MOPB can cross the blood-brain barrier and accumulate in the brain, suggesting that it could have potential therapeutic applications in neurological disorders.

Advantages And Limitations For Lab Experiments

One advantage of using MOPB in lab experiments is its unique structure, which could make it a valuable building block for the synthesis of new materials. Another advantage is its potential therapeutic applications in the treatment of neurological disorders. However, one limitation of using MOPB in lab experiments is its cytotoxic effects on cancer cells, which could make it difficult to work with in certain contexts.

Future Directions

There are several future directions for research on MOPB. One area of interest is the development of MOPB as an anti-cancer drug. Further studies are needed to determine the optimal dosage and delivery methods for MOPB in cancer treatment. Another area of interest is the potential therapeutic applications of MOPB in neurological disorders. Additional research is needed to fully understand the mechanism of action of MOPB in the brain and to develop effective treatment strategies. Finally, there is potential for the development of new materials using MOPB as a building block. Further research is needed to explore the properties of these materials and their potential applications.

Synthesis Methods

The synthesis of 3-[(2-Methyl-1-oxopropyl)amino]-2-butenamide involves the reaction of 2-methylacetoacetate with propargylamine. The resulting product is then treated with hydrochloric acid to obtain the final compound. This method has been reported to have a yield of around 50%, making it an efficient approach for the synthesis of MOPB.

Scientific Research Applications

MOPB has been studied for its potential applications in various fields, including medicinal chemistry, neurochemistry, and materials science. In medicinal chemistry, MOPB has been investigated for its potential as an anti-cancer agent. Studies have shown that MOPB has cytotoxic effects on cancer cells, making it a promising candidate for further development as an anti-cancer drug.
In neurochemistry, MOPB has been studied for its effects on dopamine transporters. Research has shown that MOPB can inhibit dopamine transporters, leading to increased levels of dopamine in the brain. This effect could have potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease.
In materials science, MOPB has been investigated for its potential as a building block for the synthesis of new materials. The unique structure of MOPB makes it a promising candidate for the development of new materials with specific properties.

properties

CAS RN

15846-26-1

Product Name

3-[(2-Methyl-1-oxopropyl)amino]-2-butenamide

Molecular Formula

C8H14N2O2

Molecular Weight

170.21 g/mol

IUPAC Name

3-(2-methylpropanoylamino)but-2-enamide

InChI

InChI=1S/C8H14N2O2/c1-5(2)8(12)10-6(3)4-7(9)11/h4-5H,1-3H3,(H2,9,11)(H,10,12)

InChI Key

JBKZUDJFOSCJDL-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC(=CC(=O)N)C

Canonical SMILES

CC(C)C(=O)NC(=CC(=O)N)C

Other CAS RN

15846-26-1

Origin of Product

United States

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